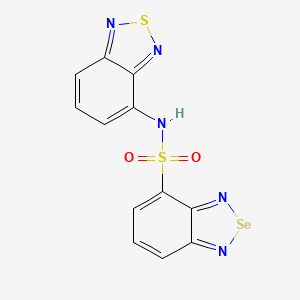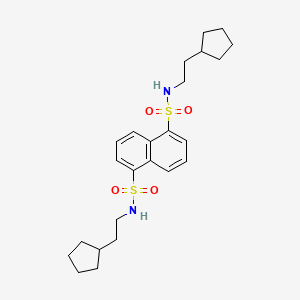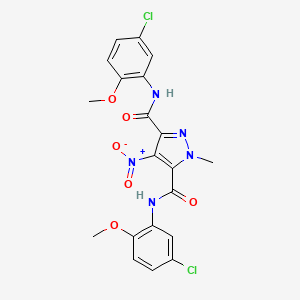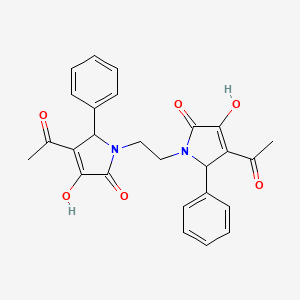
N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with 2,1,3-benzoselenadiazole derivatives under specific conditions. One common method includes the use of sulfonamide groups to facilitate the reaction. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and purity. The process is optimized to reduce waste and improve yield, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation agents like chlorine or bromine, nitration agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cancer cell proliferation, such as kinases and proteases.
Pathways Involved: It inhibits the catalytic activity of these enzymes, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Known for its electron-accepting properties and used in optoelectronic applications.
2,1,3-Benzoselenadiazole: Similar to benzothiadiazole but with selenium, offering unique photophysical properties.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide stands out due to its combination of benzothiadiazole and benzoselenadiazole units, providing a unique set of electronic and photophysical properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C12H7N5O2S2Se |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2,1,3-benzoselenadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H7N5O2S2Se/c18-21(19,10-6-2-5-9-12(10)17-22-16-9)15-8-4-1-3-7-11(8)14-20-13-7/h1-6,15H |
InChI Key |
SHKJOHYQYCTNRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NS(=O)(=O)C3=CC=CC4=N[Se]N=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11506781.png)

![2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide](/img/structure/B11506798.png)
![N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-nicotinamide](/img/structure/B11506803.png)
![2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11506812.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11506816.png)
![N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-furamide](/img/structure/B11506827.png)


![methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate](/img/structure/B11506844.png)



![ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11506862.png)
